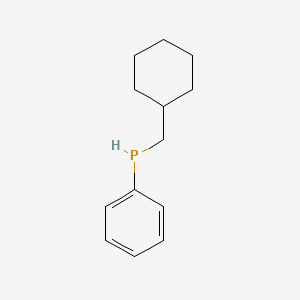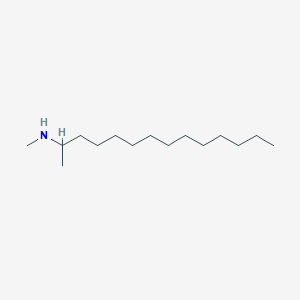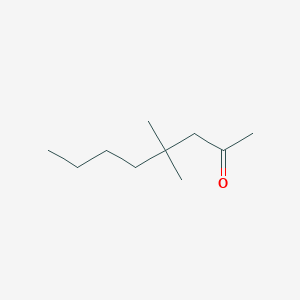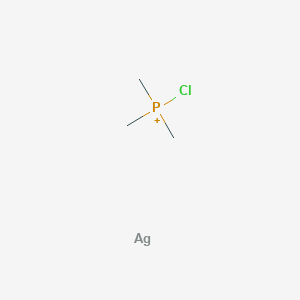
Chloro(trimethyl)phosphanium;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(trimethyl)phosphanium;silver is a compound that combines the properties of both phosphorus and silver. It is known for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research. This compound is often used in the synthesis of other complex molecules and has applications in catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Chloro(trimethyl)phosphanium;silver typically involves the reaction of trimethylphosphine with silver chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P(CH3)3+AgCl→[P(CH3)3AgCl]
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of temperature and pressure are common practices to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Chloro(trimethyl)phosphanium;silver undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-silver complexes.
Substitution: The chlorine atom in the compound can be substituted with other ligands, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine-silver complexes with different ligands.
Scientific Research Applications
Chloro(trimethyl)phosphanium;silver has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Chloro(trimethyl)phosphanium;silver exerts its effects involves the interaction of the phosphorus and silver atoms with target molecules. The phosphorus atom can act as a nucleophile, while the silver atom can coordinate with various ligands, facilitating different types of chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: A related compound that lacks the silver component but shares similar reactivity in terms of phosphorus chemistry.
Silver Chloride: A simple silver compound that can be used as a precursor in the synthesis of Chloro(trimethyl)phosphanium;silver.
Phosphine-Silver Complexes: Various complexes that combine phosphorus and silver in different ratios and structures.
Uniqueness
This compound is unique due to its combination of phosphorus and silver, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in catalysis and material science applications where both phosphorus and silver play crucial roles.
Properties
CAS No. |
40696-95-5 |
|---|---|
Molecular Formula |
C3H9AgClP+ |
Molecular Weight |
219.40 g/mol |
IUPAC Name |
chloro(trimethyl)phosphanium;silver |
InChI |
InChI=1S/C3H9ClP.Ag/c1-5(2,3)4;/h1-3H3;/q+1; |
InChI Key |
UXTGZYDBTOILQT-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C)(C)Cl.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
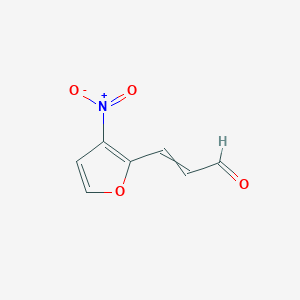
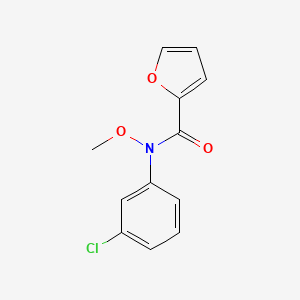
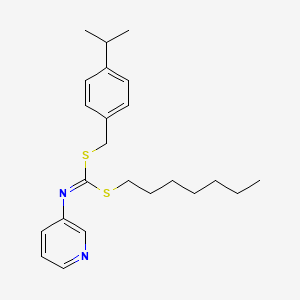
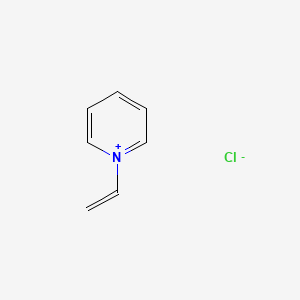
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)


